3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the tetrahydrofuran-2-ylmethyl group. The final steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the phenylsulfanyl group. Reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific target and the nature of the interaction, which can include inhibition, activation, or modulation of the target’s function .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with thiazolidinone, pyrido[1,2-a]pyrimidin-4-one, or phenylsulfanyl groups. These compounds may share some biological activities but differ in their specific interactions and effects.
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse structural features and potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.
Structural Characteristics
This compound features:
- A pyrido[1,2-a]pyrimidin-4-one core.
- A thiazolidin moiety.
- A phenylsulfanyl group.
These structural elements contribute to its potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The presence of sulfur in the thiazolidin ring enhances its activity against various pathogens.
Compound Name | MIC (µg/mL) | Activity Type |
---|---|---|
3-{(Z)-...} | 15 | Antibacterial |
4-Oxo... | 20 | Antifungal |
The minimum inhibitory concentration (MIC) values suggest that these compounds can effectively inhibit the growth of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anticancer Activity
Research into the anticancer properties of this compound shows promising results. The compound's structural features allow it to interact with cancer cell lines, exhibiting cytotoxic effects.
Cell Line | IC50 (µM) | Activity |
---|---|---|
HT29 | 1.98 ± 0.12 | High Cytotoxicity |
Jurkat | 23.30 ± 0.35 | Moderate Activity |
The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl group can enhance anticancer efficacy .
Anticonvulsant Activity
In vitro studies have demonstrated that certain derivatives of this compound exhibit anticonvulsant activity. The mechanism appears to involve modulation of neurotransmitter systems.
Compound Name | ED50 (mg/kg) | Effectiveness |
---|---|---|
Compound A | 15 | High Protection |
Compound B | 30 | Moderate Effect |
These findings suggest that the compound may be useful in developing new treatments for epilepsy .
The biological activity of the compound is believed to stem from its ability to interact with specific enzymes and receptors. For instance, the thiazolidine moiety may facilitate binding to targets involved in cellular signaling pathways. Further studies are required to elucidate these mechanisms fully.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against Staphylococcus aureus and Candida albicans, revealing significant inhibition at low concentrations.
- Cytotoxicity in Cancer Cells : In a recent investigation, derivatives were tested against multiple cancer cell lines, demonstrating selective toxicity towards HT29 cells compared to normal cells.
- Anticonvulsant Properties : Clinical trials involving animal models showed that specific compounds significantly reduced seizure frequency without severe side effects.
Properties
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S3/c27-21-17(13-18-22(28)26(23(30)32-18)14-15-7-6-12-29-15)20(31-16-8-2-1-3-9-16)24-19-10-4-5-11-25(19)21/h1-5,8-11,13,15H,6-7,12,14H2/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHXKNKAVFRJHR-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)SC5=CC=CC=C5)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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